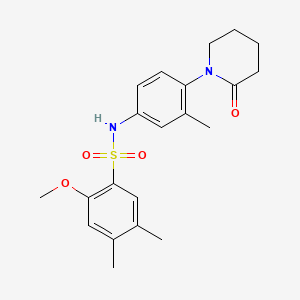
2-Amino-4-fluoro-5-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-4-fluoro-5-(trifluoromethyl)phenol” is an organic fluorinated building block . It has a molecular weight of 180.10 and its linear formula is FC6H3(CF3)OH . The compound appears as a clear colorless to orange liquid .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-fluoro-5-(trifluoromethyl)phenol” consists of a phenol group with fluorine and trifluoromethyl substituents .Physical And Chemical Properties Analysis
“2-Amino-4-fluoro-5-(trifluoromethyl)phenol” is a liquid at room temperature with a density of 1.436 g/mL at 25 °C . It has a boiling point of 146 °C .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
Fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for measuring intracellular pH, showcasing negligible affinity for other physiological ions. These fluorinated analogs, like NEAP compounds, exhibit significant shifts in proton NMR, useful for biological imaging and diagnostics (Rhee, Levy, & London, 1995). Another study presents a fluorescent chemosensor for cobalt ions based on a ruthenium(II) tris(bipyridine)-multi-substituted phenol complex, displaying high selectivity and sensitivity (Li et al., 2006).
Materials Science
Research in materials science has led to the synthesis of highly fluorinated polyimides with great solubility, thermal stability, and optical transparency, useful for advanced materials applications (Tao et al., 2009). Another innovative application is the biocatalytic introduction of the trifluoromethyl group into unprotected phenols, highlighting a method for producing polyhydroxyalkanoates with fluorinated phenoxy side groups, which could lead to new materials with unique properties (Simon et al., 2016).
Pharmaceutical and Biological Applications
Fluorinated compounds have been explored for their potential in pharmaceutical applications. A study on fluorinated 7-amino-4-quinolone-3-carboxylic acids, known for their antibacterial properties and phototoxicity, investigated their photochemical behaviors in therapy (Fasani et al., 1999). Moreover, derivatives of 1,2,4-triazoles, including fluoro derivatives, have been synthesized and characterized for their potential as antibacterial agents, indicating the broad applicability of fluorinated compounds in medicinal chemistry (Shukla et al., 2014).
Antitumor Agents
The development of novel antitumor agents such as JPC-3210, a trifluoromethyl-substituted compound, has shown promising in vitro and in vivo efficacy against multidrug-resistant Plasmodium falciparum, indicating potential applications in malaria treatment and prevention (Chavchich et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins .
Mode of Action
The presence of the trifluoromethyl group (-cf3) can potentially enhance the compound’s interaction with its targets . The fluorine atoms in the -CF3 group can form strong hydrogen bonds with the target protein, thereby improving the compound’s potency .
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as leucyl-trna synthetase , which plays a crucial role in protein synthesis.
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) can potentially influence these properties . For instance, the -CF3 group can enhance the lipophilicity of the compound, which may improve its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol . For instance, the compound’s stability can be affected by temperature . Moreover, the compound’s action and efficacy can be influenced by its physicochemical environment, which can be affected by factors such as pH and the presence of other molecules .
Propiedades
IUPAC Name |
2-amino-4-fluoro-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYUTXNJABHCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

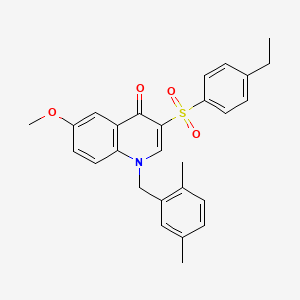
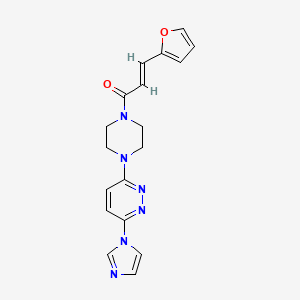
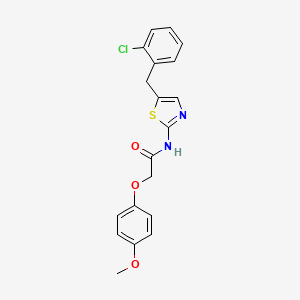

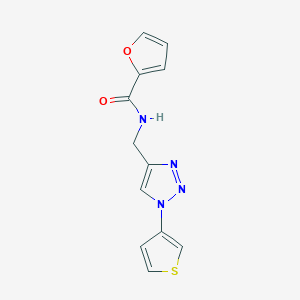

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)
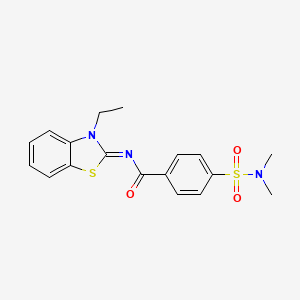
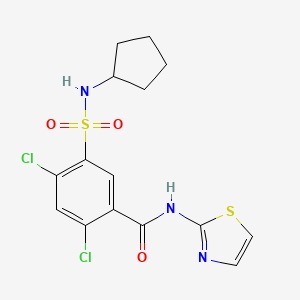
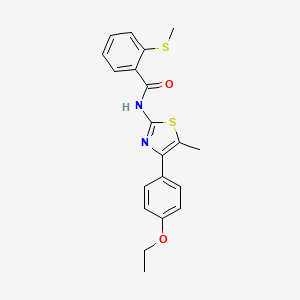
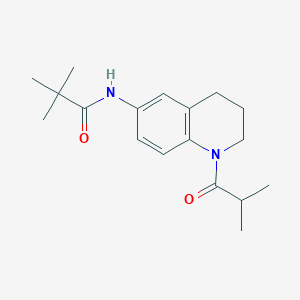
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)
